Cinatrin B's Intermediate Potency Profile within the Cinatrin Family Against Rat Platelet PLA2
Cinatrin B exhibits a specific, quantifiable level of PLA2 inhibition, positioning it as a distinct intermediate-potency tool within the cinatrin family. It has a reported IC50 of 120 μM against rat platelet PLA2 [1]. This places its potency exactly between the less potent Cinatrin A (IC50 250 μM) and the most potent family member, Cinatrin C3 (IC50 70 μM) [2].
| Evidence Dimension | In vitro inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 120 μM |
| Comparator Or Baseline | Cinatrin A: 250 μM; Cinatrin C3: 70 μM |
| Quantified Difference | Cinatrin B is 2.1x more potent than Cinatrin A and 1.7x less potent than Cinatrin C3. |
| Conditions | Phospholipase A2 enzyme purified from rat platelets. |
Why This Matters
This intermediate potency is critical for experimental designs requiring a defined level of inhibition without the potentially confounding effects of maximum suppression seen with Cinatrin C3 or the weaker activity of Cinatrin A.
- [1] Cuzzupe AN, Di Florio R, White JM, Rizzacasa MA. Enantiospecific synthesis of the phospholipase A2 inhibitor (-)-cinatrin B. J Org Chem. 2002 Jun 28;67(13):4392-8. View Source
- [2] Tanaka K, Itazaki H, Yoshida T. Cinatrins, a novel family of phospholipase A2 inhibitors. II. Biological activities. J Antibiot (Tokyo). 1992 Jan;45(1):50-5. View Source
